Sodium 3-methylsalicylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

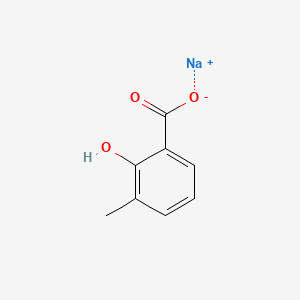

Sodium 3-methylsalicylate, also known as sodium 2-hydroxy-3-methylbenzoate, is a derivative of salicylic acid. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its anti-inflammatory and analgesic properties, making it useful in various medicinal and industrial applications .

作用機序

Target of Action

Sodium 3-methylsalicylate, a derivative of salicylate, primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are involved in inflammation and pain signaling .

Mode of Action

This compound, similar to other salicylates, inhibits COX enzymes, thereby reducing the formation of prostaglandins . This inhibition is thought to mask underlying musculoskeletal pain and discomfort , providing relief .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate , derived from the shikimate pathway . They can affect various biochemical pathways, including the AMP-activated protein kinase (AMPK) pathway , which is suggested to be involved in the antidiabetic action of salicylates .

Pharmacokinetics

The pharmacokinetics of salicylates involve absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys . Salicylates are well-absorbed and undergo first-pass metabolism in the liver, where they are converted to salicylic acid . The half-life of salicylates is dose-dependent, with larger doses taking longer to reach steady-state .

Result of Action

The primary result of this compound’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By inhibiting the production of prostaglandins, it reduces inflammation and pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

生化学分析

Biochemical Properties

Sodium 3-methylsalicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . Additionally, this compound has been shown to activate the fibrinolytic system in human plasma, leading to increased fibrinolysis .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB). By inhibiting NF-κB signaling, this compound reduces the expression of pro-inflammatory genes . Furthermore, it impacts cellular metabolism by lowering plasma free fatty acid and cholesterol levels, and increasing metabolic oxygen consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it activates the fibrinolytic system by interacting with plasminogen, leading to the conversion of plasminogen to plasmin, which degrades fibrin clots . This compound also influences gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, this compound can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins, such as albumin, play a role in its distribution within the bloodstream . The localization and accumulation of this compound can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . The subcellular localization of this compound is crucial for its biochemical and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 3-methylsalicylate can be synthesized through the carboxylation of sodium o-cresolate. The reaction involves the following steps:

- Sodium o-cresolate is treated with carbon dioxide under high pressure and temperature.

- The resulting product is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale carboxylation reactions using specialized reactors to maintain the required pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Saponification: this compound can undergo saponification when reacted with sodium hydroxide, resulting in the formation of sodium salicylate and methanol.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Sodium Hydroxide: Used in saponification reactions.

Alcohols and Acid Catalysts: Used in esterification reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

Major Products Formed:

Sodium Salicylate: Formed during saponification.

Esters: Formed during esterification.

Oxidation Products: Vary depending on the specific oxidizing agent used.

科学的研究の応用

Sodium 3-methylsalicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

類似化合物との比較

Sodium Salicylate: Another derivative of salicylic acid with similar anti-inflammatory properties.

Methyl Salicylate: Known for its use in topical pain relief products.

Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.

Uniqueness: Sodium 3-methylsalicylate is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Unlike aspirin, it does not possess the acetyl group, which is responsible for the irreversible inhibition of cyclooxygenase. This difference in structure results in variations in their mechanisms of action and therapeutic applications .

特性

CAS番号 |

32768-20-0 |

|---|---|

分子式 |

C8H8NaO3 |

分子量 |

175.14 g/mol |

IUPAC名 |

sodium;2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11); |

InChIキー |

DQQIDWMXSMXDOY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] |

正規SMILES |

CC1=C(C(=CC=C1)C(=O)O)O.[Na] |

Key on ui other cas no. |

32768-20-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 3-methylsalicylate impact the conductivity of PEDOT:PSS electrodes?

A1: this compound acts as a dopant in PEDOT:PSS electrodes, significantly enhancing conductivity. [] This improvement stems from the interaction between this compound and the PSS chains within the PEDOT:PSS film. The presence of this compound leads to the formation of weaker acid and PSS-Na complexes. This weakens the interactions between PEDOT and PSS chains, promoting phase separation and the formation of more conductive, fibril-like PEDOT domains. []

Q2: Beyond conductivity, are there other benefits of using this compound in PEDOT:PSS electrodes for flexible organic light-emitting diodes (OLEDs)?

A2: Yes, this compound offers additional advantages for flexible OLEDs. It helps alleviate the acidity of PEDOT:PSS, reducing substrate corrosion. [] This, in turn, contributes to improved device stability. Moreover, the modification of PEDOT:PSS with this compound results in a more favorable work function and the formation of an interfacial dipole, ultimately leading to enhanced OLED performance with higher external quantum efficiency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

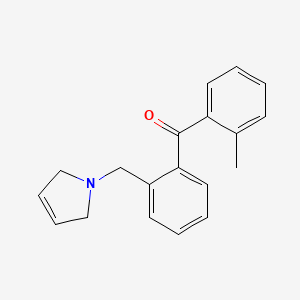

![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)